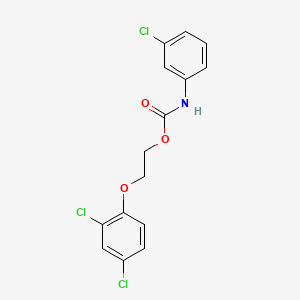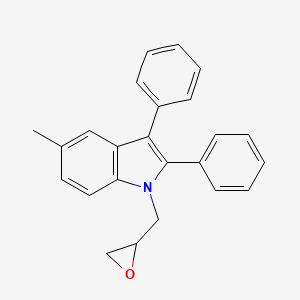![molecular formula C9H10N4OS4 B5199467 3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory effects by inhibiting the biosynthesis of prostaglandins. In addition, it has been shown to have antioxidant activity, which may play a role in its potential use as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide in lab experiments is its potential as a versatile tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to elucidate its mechanism of action, which may provide insights into its potential use as a tool for investigating various biological processes. Additionally, future research could focus on developing new derivatives of this compound with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-thiol with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with N-(2-aminoethyl)-2-chloroacetamide to obtain the final compound.
Aplicaciones Científicas De Investigación
3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide has been investigated for its potential use in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, it has been studied for its potential use as an antimicrobial agent. In biochemistry, it has been investigated for its potential use in the development of new diagnostic tools.
Propiedades
IUPAC Name |
3-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS4/c1-15-8-12-9(18-13-8)17-4-2-6(14)11-7-10-3-5-16-7/h3,5H,2,4H2,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFXAILRMLUFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)

![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)